The Multifaceted Biological Activities of 6-Isopropyl-octahydronaphthalen-2(1H)-one and Its Analogs: A Technical Overview for Drug Discovery
The Multifaceted Biological Activities of 6-Isopropyl-octahydronaphthalen-2(1H)-one and Its Analogs: A Technical Overview for Drug Discovery
An in-depth exploration of the pharmacological potential of 6-isopropyl-octahydronaphthalen-2(1H)-one and its structurally related sesquiterpenoids, nootkatone (B190431) and vetivone, reveals a broad spectrum of biological activities. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive summary of their anti-inflammatory, anticancer, antioxidant, antimicrobial, and neuroprotective properties, supported by quantitative data, detailed experimental methodologies, and elucidated signaling pathways.
While direct biological data for 6-isopropyl-octahydronaphthalen-2(1H)-one, also known as Decatone, is limited in publicly available literature, its structural analogs, nootkatone and vetivone (α- and β-isomers), have been the subject of extensive research. These compounds, all sharing a core bicyclic sesquiterpenoid scaffold, offer valuable insights into the potential therapeutic applications of this chemical class.
Quantitative Analysis of Biological Activities
To facilitate a comparative analysis of the biological efficacy of nootkatone and vetivone, the following tables summarize the key quantitative data extracted from various preclinical studies.
Nootkatone: Quantitative Biological Data
| Biological Activity | Model System | Compound/Derivative | Concentration/Dose | Key Quantitative Finding(s) |
| Anticancer | Human erythroleukemia (HEL) cells | Nootkatone-(E)-2-iodobenzoyl hydrazone (N2) | 4.58 ± 0.15 µM | IC50 value for cell viability reduction[1] |
| Human erythroleukemia (K562) cells | Nootkatone-(E)-2-iodobenzoyl hydrazone (N2) | 6.54 ± 0.27 µM | IC50 value for cell viability reduction[1] | |
| Anti-inflammatory | Carrageenan-induced paw edema in mice | Nootkatone | 10, 100, 300 mg/kg (oral) | Dose-dependent reduction in paw edema[2] |
| Dextran-induced paw edema in mice | Nootkatone | 10, 100, 300 mg/kg (oral) | Dose-dependent reduction in paw edema[2] | |
| Hepatoprotective | Carbon tetrachloride-induced acute liver injury in mice | Nootkatone | 10 and 20 mg/kg/day for 7 days | Significantly decreased serum ALT and AST levels[3] |
| Metabolic Regulation | High-fat, high-sucrose diet-fed mice | Nootkatone | 0.1% to 0.3% (wt/wt) in diet | Significantly reduced body weight gain and abdominal fat accumulation |
| C2C12 muscle cells | Nootkatone | 150 µM | Activated AMPKα (1077%) and AMPKβ (358%) |
Vetiver Oil, α-Vetivone, and β-Vetivone: Quantitative Biological Data
| Biological Activity | Model System | Compound/Extract | Concentration | Key Quantitative Finding(s) |
| Antioxidant | DPPH radical scavenging assay | Vetiver Oil | 10 µL/mL | ~93% free radical scavenging activity[4] |
| DPPH radical scavenging assay | Butylated hydroxytoluene (BHT) | 10 mM | 93% free radical scavenging activity (positive control)[4] | |
| DPPH radical scavenging assay | α-tocopherol | 0.1 mM | 89% free radical scavenging activity (positive control)[4] | |
| Antimicrobial | Enterobacter cloacae | Vetiver Oil | 15.63 µg/ml | Minimum Inhibitory Concentration (MIC)[5] |
| Enterococcus faecalis | Vetiver Oil | 31.25 µg/ml | Minimum Inhibitory Concentration (MIC)[5] | |
| Escherichia coli | Vetiver Oil | 15.63 µg/ml | Minimum Inhibitory Concentration (MIC)[5] | |
| Proteus vulgaris | Vetiver Oil | 15.63 µg/ml | Minimum Inhibitory Concentration (MIC)[5] | |
| Staphylococcus aureus | Vetiver Oil | 12.5% | Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)[6] | |
| Escherichia coli | Vetiver Oil | 12.5% | Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)[6] |
Elucidation of Molecular Mechanisms and Signaling Pathways
The therapeutic effects of nootkatone are underpinned by its ability to modulate several key signaling pathways implicated in cellular homeostasis, inflammation, and survival.
Nootkatone's Modulation of the JAK2/STAT Signaling Pathway
Nootkatone has been shown to inhibit the Janus kinase 2 (JAK2)/Signal Transducer and Activator of Transcription (STAT) signaling pathway.[7][8] This pathway is crucial in cytokine signaling and cell growth. A derivative of nootkatone has been demonstrated to directly target JAK2, leading to the inhibition of its phosphorylation and the subsequent phosphorylation of downstream targets STAT3 and STAT5.[1] This inhibition can lead to the induction of megakaryocytic differentiation in erythroleukemia cells.[1]
Nootkatone's Activation of the Nrf2/HO-1 Antioxidant Pathway
Nootkatone has demonstrated protective effects against oxidative stress by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) pathway.[3][9] Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1) and targeted for degradation.[10][11][12] In the presence of oxidative stress or inducers like nootkatone, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE). This initiates the transcription of antioxidant enzymes, including HO-1, which play a critical role in cellular protection against oxidative damage.[10][11][12]
Nootkatone's Role in the PI3K/Akt Signaling Pathway
The neuroprotective effects of nootkatone are partly attributed to its activation of the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt) signaling pathway. This pathway is a critical mediator of cell survival, proliferation, and apoptosis.[13] Activation of PI3K leads to the phosphorylation and activation of Akt, which in turn can phosphorylate a variety of downstream targets to promote cell survival and inhibit apoptosis.
Detailed Experimental Protocols
To ensure the reproducibility of the cited findings, this section provides detailed methodologies for key experiments.
Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Mice
This in vivo model is widely used to assess the anti-inflammatory potential of test compounds.[14][15][16]
Experimental Workflow:
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Animals: Male Swiss mice (20-30 g) are used. They are housed under standard laboratory conditions with free access to food and water.
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Grouping and Dosing: Animals are randomly divided into groups: a control group (vehicle), a positive control group (e.g., indomethacin), and treatment groups receiving different doses of nootkatone orally.
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Induction of Edema: One hour after treatment, 100 µL of a 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw of each mouse.
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Measurement of Paw Volume: The volume of the injected paw is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
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Data Analysis: The degree of paw edema is calculated as the difference in paw volume before and after carrageenan injection. The percentage of inhibition of edema by the test compound is calculated relative to the control group.
Anticancer Activity: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[4][17][18][19][20]
-
Cell Culture: Cancer cell lines (e.g., HEL, K562) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO2.
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Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
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Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., nootkatone derivative N2) and a vehicle control.
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Incubation: The plates are incubated for a specified period (e.g., 72 hours).
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MTT Addition: A solution of MTT is added to each well, and the plates are incubated for an additional 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692) product.
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Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
Antioxidant Activity: DPPH Radical Scavenging Assay
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and reliable method to determine the free radical scavenging activity of a compound.[21][22][23][24]
-
Reagent Preparation: A stock solution of DPPH in a suitable solvent (e.g., methanol (B129727) or ethanol) is prepared.
-
Sample Preparation: Test compounds (e.g., vetiver oil, α-vetivone, β-vetivone) are prepared in a series of concentrations. A positive control (e.g., ascorbic acid or Trolox) is also prepared.
-
Reaction Mixture: In a 96-well plate or cuvettes, the test sample is mixed with the DPPH solution. A blank containing only the solvent and DPPH is also prepared.
-
Incubation: The reaction mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer. The decrease in absorbance of the DPPH solution indicates its scavenging by the antioxidant.
-
Data Analysis: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined.
Antimicrobial Activity: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[5][6][25][26][27]
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Bacterial Culture: The test microorganisms are cultured in a suitable broth medium to achieve a standardized inoculum density.
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Serial Dilutions: The test compound (e.g., vetiver oil) is serially diluted in a 96-well microtiter plate containing broth.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension. A positive control (broth with bacteria) and a negative control (broth only) are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
-
MBC Determination (Optional): To determine the Minimum Bactericidal Concentration (MBC), an aliquot from the wells showing no visible growth is subcultured onto an agar (B569324) plate. The MBC is the lowest concentration that results in no bacterial growth on the agar plate.
Conclusion
The comprehensive data presented in this technical guide underscore the significant therapeutic potential of 6-isopropyl-octahydronaphthalen-2(1H)-one analogs, nootkatone and vetivone. Their diverse biological activities, coupled with well-defined mechanisms of action, position them as promising lead compounds for the development of novel therapeutics for a range of diseases, including inflammatory disorders, cancer, and neurodegenerative conditions. The detailed experimental protocols provided herein serve as a valuable resource for researchers aiming to further investigate and validate the pharmacological properties of this important class of sesquiterpenoids. Further research into the specific biological activities of 6-isopropyl-octahydronaphthalen-2(1H)-one is warranted to fully explore the therapeutic landscape of this chemical family.
References
- 1. Nootkatone Derivative Nootkatone-(E)-2-iodobenzoyl hydrazone Promotes Megakaryocytic Differentiation in Erythroleukemia by Targeting JAK2 and Enhancing JAK2/STAT3 and PKCδ/MAPK Crosstalk - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nootkatone Inhibits Acute and Chronic Inflammatory Responses in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nootkatone Supplementation Ameliorates Carbon Tetrachloride-Induced Acute Liver Injury via the Inhibition of Oxidative Stress, NF-κB Pathways, and the Activation of Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. Nootkatone (NK), a grapefruit-derived sesquiterpenoid, suppresses UVB-induced damage by regulating NRF2-HO-1 and AhR-CYP1A1 signaling pathways in HaCaT cells - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. Role of PI3K/Akt-Mediated Nrf2/HO-1 Signaling Pathway in Resveratrol Alleviation of Zearalenone-Induced Oxidative Stress and Apoptosis in TM4 Cells | MDPI [mdpi.com]
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